(-)-(R)-(S)-BPPFA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related ferrocenylphosphine complexes has been explored through various methods, demonstrating the versatility of these compounds in catalysis. For instance, iron complexes of bis(diphenylphosphino)ferrocene (BPPF), a compound closely related to (-)-(R)-(S)-BPPFA, have been synthesized and shown to catalyze efficiently the reaction of propargyl alcohol with secondary amines in the presence of CO2 to provide corresponding carbamate esters with high yields (Kim et al., 1990). This method provides a glimpse into the potential synthetic pathways that could be adapted for (-)-(R)-(S)-BPPFA.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as dichloro[N,N-dimethyl-1-[1′,2-bis(diphenylphosphino)ferrocenyl]ethylamine]palladium(II) (PdCl2[BPPFA]), reveals a square-planar geometry around the palladium center, indicating how the ferrocenylphosphine ligands contribute to the complex's stability and reactivity (Hayashi et al., 1987). Understanding these structures aids in predicting the behavior of (-)-(R)-(S)-BPPFA in various chemical environments.

Chemical Reactions and Properties

The reactivity of ferrocenylphosphine compounds, including those similar to (-)-(R)-(S)-BPPFA, has been extensively studied. For instance, the modification of BPPFA as a ligand for asymmetric hydrogenation of olefins catalyzed by a chiral rhodium(I) complex has shown the impact of steric effects on the efficiency of chiral ligands (Yamamoto et al., 1980). Such studies provide valuable insights into the chemical properties and potential catalytic applications of (-)-(R)-(S)-BPPFA.

Physical Properties Analysis

The synthesis and characterization of various coordination modes of bis(diphenylphosphino)ferrocene in iron carbonyl complexes have provided detailed information on their physical properties, including crystal structures and coordination modes (Kim et al., 1992). This research aids in understanding the physical properties of (-)-(R)-(S)-BPPFA, contributing to its potential utility in catalytic processes.

Chemical Properties Analysis

The chemical properties of ferrocenylphosphine compounds, such as BPPFA, have been explored through studies on their reactivity and role as ligands in catalysis. For example, the use of BPPFA ligands in the synthesis of sila[n]helicenes via dehydrogenative silylation of C-H bonds under rhodium catalysis has demonstrated the compound's versatility and reactivity (Murai et al., 2016). These findings contribute to a broader understanding of the chemical properties of (-)-(R)-(S)-BPPFA.

科学的研究の応用

Asymmetric Synthesis Catalysis

(-)-(R)-(S)-BPPFA, a chiral ferrocenylphosphine-transition metal complex, plays a significant role in asymmetric synthesis. A study by Hayashi, Kumada, Higuchi, and Hirotsu (1987) explored the crystal structure of a palladium-BPPFA complex, revealing its square-planar geometry, which is crucial for catalytic activity in asymmetric synthesis. This finding underscores the importance of (-)-(R)-(S)-BPPFA in facilitating specific chemical reactions where chirality is a key factor (Hayashi, Kumada, Higuchi, & Hirotsu, 1987).

Ligand in Homogeneous Hydrogenation

Modification of (-)-(R)-(S)-BPPFA as a ligand for asymmetric hydrogenation catalysis is another significant application. In a study by Yamamoto, Wakatsuki, and Sugimoto (1980), the role of BPPFA in the asymmetric homogeneous hydrogenation of prochiral olefins was investigated. The study found that BPPFA's unique structural properties make it superior for such catalytic processes, especially in the hydrogenation of highly functionalized olefins (Yamamoto, Wakatsuki, & Sugimoto, 1980).

In Organic Synthesis

Further, Murai, Okada, Nishiyama, and Takai (2016) demonstrated the use of a rhodium catalyst with (R)-(S)-BPPFA ligand in the efficient synthesis of sila[n]helicenes via dehydrogenative silylation of C-H bonds. This approach allows for the preparation of unsymmetrical sila[n]helicene derivatives without oxidants, showing (-)-(R)-(S)-BPPFA's utility in organic synthesis and the creation of complex molecular structures (Murai, Okada, Nishiyama, & Takai, 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis of (-)-(R)-(S)-BPPFA can be achieved through a multi-step process involving several key reactions.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,2,2-trifluoroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside", "DIBAL-H", "L-Selectride", "Pd/C", "NaBH4", "HCl", "NaOH", "Na2SO4", "EtOAc", "MeOH", "THF", "H2O" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside with trifluoroethyl group using NaOH and Na2SO4 in THF", "Step 2: Bromination of 4-bromo-2-fluoroaniline using HCl and NaNO2 in H2O", "Step 3: Reduction of the nitro group of the intermediate product using NaBH4 in MeOH", "Step 4: Coupling of the protected glucoside and the amine intermediate using Pd/C in EtOAc", "Step 5: Reduction of the acetyl groups of the intermediate product using DIBAL-H in THF", "Step 6: Reduction of the remaining ketone group of the intermediate product using L-Selectride in THF", "Step 7: Purification of the final product using column chromatography with ethyl acetate and hexanes as the eluent." ] } | |

CAS番号 |

74311-56-1 |

製品名 |

(-)-(R)-(S)-BPPFA |

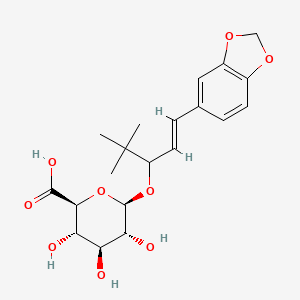

分子式 |

C₃₈H₃₇FeNP₂ |

分子量 |

625.5 |

同義語 |

[S-(R*,S*)]-1-[1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene; _x000B_(+)-BPPFA; (S)-(R)-BPPFA; BPPFA |

製品の起源 |

United States |

Q & A

Q1: What makes (-)-(R)-(S)-BPPFA a valuable ligand in asymmetric catalysis?

A1: (-)-(R)-(S)-BPPFA, or (R)-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylacetate, plays a crucial role in asymmetric synthesis due to its ability to induce chirality in reactions. This chiral diphosphine ligand coordinates to transition metals, such as rhodium, forming a chiral catalyst. This catalyst can then differentiate between two enantiomeric faces of a prochiral substrate, leading to the preferential formation of one enantiomer over the other. [, ] This selectivity is crucial for synthesizing pharmaceuticals and other bioactive molecules, where the desired biological activity often resides in a specific enantiomer.

Q2: Can you provide an example of a reaction where (-)-(R)-(S)-BPPFA is used effectively?

A2: (-)-(R)-(S)-BPPFA has shown great success in the asymmetric hydrogenation of functionalized carbonyl compounds. [] For instance, the complex formed between Bis(bicyclo[2.2.1]hepta‐2,5‐diene)rhodium perchlorate and (-)-(R)-(S)-BPPFA acts as an effective catalyst for this type of reaction. [] This reaction is important for synthesizing chiral alcohols, which are valuable building blocks in various industries. The high enantioselectivity achieved with this catalyst system highlights the effectiveness of (-)-(R)-(S)-BPPFA in asymmetric synthesis.

Q3: How does the structure of (-)-(R)-(S)-BPPFA contribute to its effectiveness as a chiral ligand?

A3: The effectiveness of (-)-(R)-(S)-BPPFA stems from its unique structural features. [] The presence of two chiral centers, one on the ferrocene backbone and the other on the sidearm bearing the acetate group, creates a well-defined chiral environment around the metal center. This defined chiral environment, along with the flexibility of the ferrocene backbone, allows (-)-(R)-(S)-BPPFA to adopt specific conformations, enabling efficient chiral induction during the catalytic cycle.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。